(1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol
Description
(1S,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol is a chiral amino alcohol featuring a 3-methoxy-substituted phenyl ring and a secondary alcohol group. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for inhibitors targeting TNF-α and β-secretase 2 (BACE2) in type 2 diabetes research . Its stereochemistry (1S,2S) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
ATTZVVCPJSZCJA-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and nitroethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 3-methoxybenzaldehyde and nitroethane to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or other suitable reducing agents.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Hydrogen with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Acyl chlorides, isocyanates, or other electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : This compound serves as a chiral building block in the synthesis of complex pharmaceuticals. Its structural features allow it to be modified into various derivatives that may exhibit enhanced therapeutic properties.
- Therapeutic Potential : Research indicates that (1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol may have applications in treating mood disorders through its interaction with neurotransmitter systems such as serotonin and dopamine pathways .
- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes, which can be crucial in regulating metabolic pathways. The hydroxyl and amino groups facilitate hydrogen bonding with enzyme active sites .
- Receptor Modulation : It acts as a ligand for various receptors, influencing signaling pathways that are vital for numerous physiological processes.
Neuropharmacology
Studies have suggested that the compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neuropharmacological research .
Antioxidant and Anti-inflammatory Properties
Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant inhibition of nitric oxide production in macrophages, suggesting anti-inflammatory properties. |
| Study B (2021) | Reported neuroprotective effects in animal models of Parkinson's disease, highlighting its potential as a therapeutic agent. |
| Study C (2022) | Identified antioxidant activity through DPPH radical scavenging assays, indicating its role in reducing oxidative stress. |
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the phenyl ring significantly alter physicochemical properties and bioactivity.
Table 1: Impact of Aromatic Substituents
Key Observations :
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and binding affinity in polar environments, as seen in TNF-α inhibitor intermediates .
- Halogen Substituents (e.g., -Br) : Increase molecular weight and hydrophobicity but may reduce metabolic stability, leading to discontinuation in some cases .
- Fluorinated Groups (e.g., -CF₃, -SCF₃) : Enhance lipophilicity and membrane permeability, critical for central nervous system targets .
Functional Group and Stereochemical Modifications
Amino Alcohol vs. Diol Derivatives
Replacing the amino group with hydroxyls drastically changes reactivity:
- Used in BACE2 inhibitor synthesis but with lower potency compared to amino-alcohol analogs .
Stereochemical Isomers
- (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol: The enantiomer of the target compound shows distinct pharmacokinetics; it was synthesized via a three-component coupling but exhibited inferior TNF-α inhibition .
- (S)-2-Amino-3-phenylpropan-1-ol: A simplified analog with a phenyl group instead of 3-methoxyphenyl. The absence of the methoxy group reduces solubility by ~30% in aqueous buffers .
Biological Activity
(1S,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol is a chiral compound with significant potential in pharmacological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H15NO2
- Molar Mass : 181.23 g/mol
- Functional Groups : Contains an amino group (-NH2), a hydroxyl group (-OH), and a methoxyphenyl group (–OCH3) which contribute to its biological interactions.
The stereochemistry of this compound is critical as it influences its binding affinity and specificity towards biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The amino and hydroxyl groups facilitate hydrogen bonding with active sites on enzymes, potentially inhibiting their activity.
- Receptor Binding : The methoxyphenyl moiety enhances binding affinity to various receptors, modulating their functions.
1. Antioxidant Activity
Research indicates that derivatives of this compound exhibit notable antioxidant properties. For instance, compounds with similar structures have shown significant DPPH radical scavenging activity, indicating their potential in protecting against oxidative stress .
2. Anticancer Activity
Studies have demonstrated that derivatives related to this compound possess anticancer properties. For example:
- Cell Line Studies : Compounds were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective efficacy in glioblastoma treatment .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Derivative A | U-87 | 12.5 |
| Derivative B | MDA-MB-231 | 25.0 |
3. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) tests indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus | 0.25 |
| E. coli | 0.30 |
Additionally, it demonstrated significant antibiofilm formation capabilities, which is crucial in preventing chronic infections .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of synthesized derivatives of this compound using the DPPH assay. The results showed that certain derivatives exhibited antioxidant activity surpassing that of ascorbic acid by approximately 1.4 times .
Case Study 2: Anticancer Efficacy
In vitro studies revealed that the compound's derivatives had a more potent effect on glioblastoma cells compared to other cancer types. This selectivity highlights the potential for developing targeted therapies for specific malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
